

mPGES1-IN-4 chemical structure and properties

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Compound of Interest

Compound Name: mPGES1-IN-4

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An In-Depth Technical Guide to mPGES1-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, **mPGES1-IN-4**. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Chemical Structure and Properties

mPGES1-IN-4 is identified as (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one. The chemical structure is presented below:

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Caption: Chemical structure of **mPGES1-IN-4**.

Physicochemical Properties

A summary of the key physicochemical properties of **mPGES1-IN-4** is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ BrN ₂ OS	Calculated
Molecular Weight	325.23 g/mol	Calculated
IUPAC Name	(5Z)-5-[(4-bromophenyl)methylidene]-2-(propylamino)-1,3-thiazol-4-one	N/A
XLogP3-AA	3.5	PubChem CID: 53389659 (similar structure)
Hydrogen Bond Donor Count	1	PubChem CID: 53389659 (similar structure)
Hydrogen Bond Acceptor Count	3	PubChem CID: 53389659 (similar structure)
Rotatable Bond Count	3	PubChem CID: 53389659 (similar structure)

Pharmacological Properties

mPGES1-IN-4 is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E₂ (PGE₂).

In Vitro Activity

The inhibitory activity of **mPGES1-IN-4** against human mPGES-1 has been determined in a cell-free enzymatic assay.

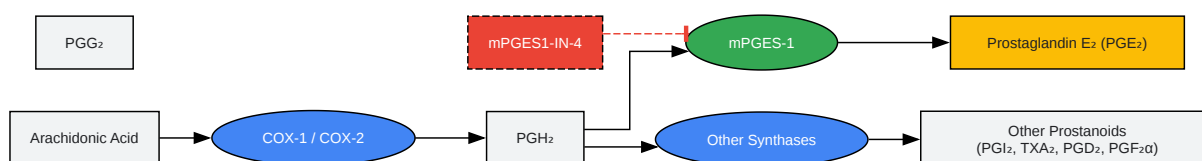
Assay	IC ₅₀ (μM)	Source
Human mPGES-1 Inhibition	4.6	[1]

Signaling Pathways

The inhibition of mPGES-1 by **mPGES1-IN-4** directly impacts the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.

Prostaglandin E2 Synthesis Pathway and Inhibition

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of inhibition by **mPGES1-IN-4**.

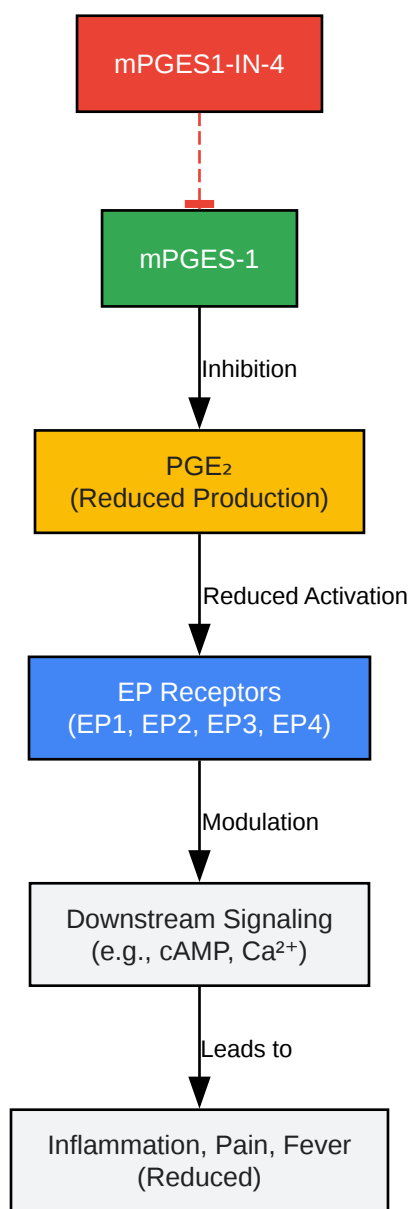


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Caption: Inhibition of mPGES-1 by **mPGES1-IN-4** blocks the conversion of PGH₂ to PGE₂.

Downstream Effects of mPGES-1 Inhibition

By reducing the levels of PGE₂, **mPGES1-IN-4** can modulate the activity of various downstream signaling pathways that are activated by PGE₂ through its receptors (EP1-EP4). This can lead to a reduction in inflammation, pain, and fever.



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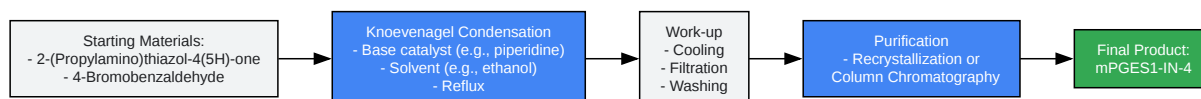
Caption: The inhibitory action of **mPGES1-IN-4** on mPGES-1 leads to reduced downstream signaling.

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted for the synthesis and evaluation of **mPGES1-IN-4**.

Synthesis of (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one

A plausible synthetic route for **mPGES1-IN-4** involves a Knoevenagel condensation. The general steps are outlined below.



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Caption: General workflow for the synthesis of **mPGES1-IN-4**.

Detailed Methodology:

- **Reaction Setup:** To a solution of 2-(propylamino)thiazol-4(5H)-one (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1 equivalent) and a catalytic amount of a base like piperidine.
- **Reaction Condition:** The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with a cold solvent to remove impurities.
- **Purification:** The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one.

mPGES-1 Inhibition Assay (Cell-Free)

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Materials:

- Recombinant human mPGES-1
- Prostaglandin H2 (PGH2) substrate
- Glutathione (GSH) as a cofactor
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Test compound (**mPGES1-IN-4**) dissolved in DMSO
- PGE2 enzyme immunoassay (EIA) kit

Procedure:

- **Enzyme Preparation:** A solution of recombinant human mPGES-1 is prepared in the assay buffer containing GSH.
- **Inhibitor Incubation:** The enzyme solution is pre-incubated with various concentrations of **mPGES1-IN-4** (or vehicle control) for a specified time at a controlled temperature (e.g., 15 minutes at 4°C).
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate PGH2.
- **Reaction Termination:** The reaction is allowed to proceed for a short period (e.g., 60 seconds) at 37°C and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl₂).
- **PGE2 Quantification:** The amount of PGE2 produced in each reaction is quantified using a competitive PGE2 EIA kit according to the manufacturer's instructions.
- **Data Analysis:** The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for mPGES-1 Inhibition (A549 Cells)

This assay evaluates the ability of a test compound to inhibit PGE2 production in a cellular context. A549 human lung carcinoma cells are commonly used as they can be stimulated to produce high levels of PGE2.

Materials:

- A549 cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Interleukin-1 β (IL-1 β) as a stimulant
- Test compound (**mPGES1-IN-4**) dissolved in DMSO
- PGE2 enzyme immunoassay (EIA) kit

Procedure:

- **Cell Culture:** A549 cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
- **Compound Treatment:** The cell culture medium is replaced with a serum-free medium containing various concentrations of **mPGES1-IN-4** (or vehicle control) and the cells are pre-incubated for a specified time (e.g., 30 minutes).
- **Cell Stimulation:** The cells are then stimulated with IL-1 β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
- **Supernatant Collection:** After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- **PGE2 Quantification:** The concentration of PGE2 in the supernatant is measured using a PGE2 EIA kit.
- **Data Analysis:** The IC₅₀ value is calculated based on the dose-dependent inhibition of PGE2 production.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Animals:

- Male Wistar rats or Swiss albino mice.

Procedure:

- **Compound Administration:** The test animals are divided into groups and administered with either the vehicle, a reference anti-inflammatory drug (e.g., indomethacin), or different doses of **mPGES1-IN-4** via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- **Induction of Inflammation:** After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
- **Measurement of Paw Edema:** The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with the vehicle-treated control group.

This technical guide provides a foundational understanding of **mPGES1-IN-4**. Further research and development are necessary to fully characterize its therapeutic potential.

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References

- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
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